

"protocol for dissolving N-2H-Indazol-2-ylurea for cell culture"

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Compound of Interest

Compound Name: N-2H-Indazol-2-ylurea

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Application Notes and Protocols: Axitinib in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Axitinib is a potent and selective second-generation tyrosine kinase inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[1][2] As an indazole derivative, it plays a crucial role in cancer research and drug development by targeting angiogenesis, a key process in tumor growth and metastasis.[3][4][5] Axitinib binds to the ATP-binding site of VEGFRs, inhibiting their phosphorylation and subsequent downstream signaling pathways.[4] [5] This ultimately leads to a reduction in endothelial cell proliferation, migration, and survival.[4] This document provides a detailed protocol for the preparation and use of Axitinib in a cell culture setting, along with its mechanism of action and relevant quantitative data.

Data Presentation

The following table summarizes the inhibitory activity of Axitinib against various receptor tyrosine kinases and its cytotoxic effects on different cancer cell lines.



Target/Cell Line	IC50 Concentration	Reference
VEGFR-1	0.1 nM - 1.2 nM	[1][6][7]
VEGFR-2	0.2 nM - 0.25 nM	[1][6][7]
VEGFR-3	0.1 nM - 0.3 nM	[1][6][7]
PDGFRβ	1.6 nM	[6][7]
c-Kit	1.7 nM	[6][7]
A-498 (Renal Carcinoma)	13.6 μM (96h treatment)	[8][9]
Caki-2 (Renal Carcinoma)	36 μM (96h treatment)	[8][9]
SH-SY5Y (Neuroblastoma)	274 nM	[7]
IGR-NB8 (Neuroblastoma)	849 nM	[7]
HUVEC (non-VEGF stimulated)	573 nM	[7]

Experimental Protocols Protocol for Dissolving Axitinib and Preparing a Stock Solution

Axitinib is sparingly soluble in aqueous solutions but is soluble in organic solvents like dimethyl sulfoxide (DMSO).[6][10]

Materials:

- Axitinib powder (crystalline solid)[6]
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes
- Pipettes and sterile filter tips

Procedure:



- Axitinib Stock Solution (10 mM): To prepare a 10 mM stock solution, dissolve 3.865 mg of Axitinib (MW: 386.47 g/mol) in 1 mL of DMSO.[11] Alternatively, to make a 10 mM stock solution, add 0.259 mL of DMSO for each mg of Axitinib.[11]
- Solubilization: Vortex the solution until the Axitinib is completely dissolved. Gentle warming
 or sonication can be used to aid dissolution if necessary.[12]
- Sterilization: The DMSO stock solution is considered sterile due to the solvent's properties. If further assurance is needed, the solution can be filtered through a 0.22 μm syringe filter compatible with organic solvents.[12]
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 6 months or at -80°C for up to one year.[11][12]

Protocol for Cell Viability Assay (MTT Assay)

This protocol describes a general method for assessing the effect of Axitinib on the viability of cancer cell lines.

Materials:

- Cancer cell lines of interest (e.g., A-498, Caki-2)
- Complete cell culture medium (e.g., EMEM supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and sodium pyruvate for A-498 cells)[8]
- Axitinib stock solution (10 mM in DMSO)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- Multichannel pipette
- Plate reader



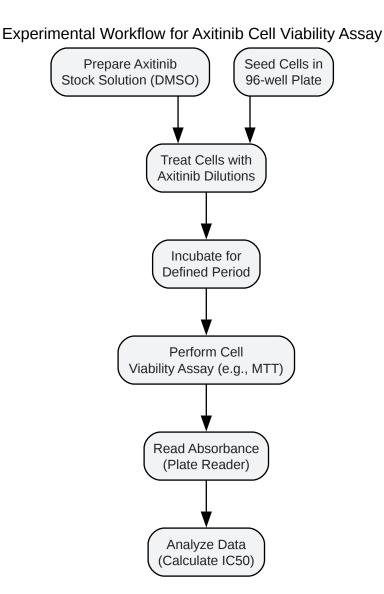
Procedure:

- Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 μL of complete culture medium.[7] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]
- Preparation of Working Solutions: Prepare serial dilutions of Axitinib from the 10 mM stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 100 μM).[7][8] Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest Axitinib concentration).
- Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared Axitinib working solutions or the vehicle control.
- Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72, or 96 hours).[8]
- MTT Assay:
 - Add 10 μL of MTT solution (5 mg/mL in PBS) to each well.
 - Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
 - \circ Carefully remove the medium and add 100 μL of solubilization buffer to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the log of the Axitinib concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow



Below are diagrams illustrating the mechanism of action of Axitinib and a typical experimental workflow for its evaluation in cell culture.



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